![molecular formula C14H15NO7 B026896 N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid CAS No. 860295-23-4](/img/structure/B26896.png)

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid

Vue d'ensemble

Description

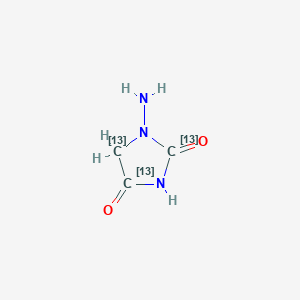

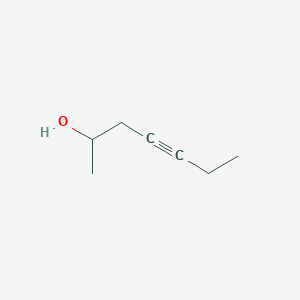

N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid, also known as DHCEG, is a compound derived from the amino acid glutamic acid . It has a molecular formula of C14H15NO7 and an average mass of 309.271 Da . This compound naturally occurs in the Syzygium aromaticum plant species .

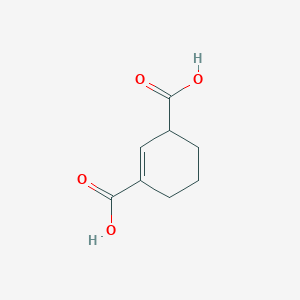

Molecular Structure Analysis

The molecular structure of DHCEG consists of a glutamic acid molecule that is cinnamoylated at the nitrogen atom. The cinnamoyl group contains two hydroxyl groups at the 3’ and 4’ positions . The compound has one defined stereocenter and one E/Z center .

Physical And Chemical Properties Analysis

DHCEG has a density of 1.5±0.1 g/cm³, a boiling point of 700.9±60.0 °C at 760 mmHg, and a flash point of 377.7±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 144 Ų, and it has a molar volume of 205.4±3.0 cm³ .

Applications De Recherche Scientifique

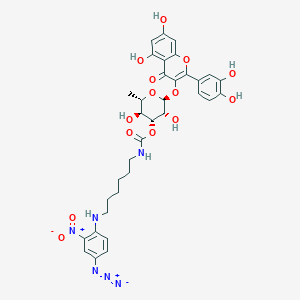

Medicinal Chemistry: Synthesis of Tetrahydroisoquinoline Derivatives

N-(E)-Caffeoyl-L-glutamic acid is utilized in the synthesis of tetrahydroisoquinoline derivatives, which are significant in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities and are considered ‘privileged scaffolds’ for developing biologically active compounds for drug development . They have applications ranging from anti-inflammatory and antiviral agents to treatments for Parkinson’s disease .

Biocatalysis: Hydroxylation of Amino Acids

In the field of biocatalysis, this compound is involved in the hydroxylation of amino acids, a reaction crucial for producing hydroxy amino acids (HAAs) with antiviral, antifungal, antibacterial, and anticancer properties . The regioselective biocatalytic synthesis approach is favored over chemical synthesis due to its high specificity .

Nanotechnology: Core-Shell Nanostructure Fabrication

N-(E)-Caffeoyl-L-glutamic acid derivatives are used in the fabrication of Au@Ag core-shell nanostructures. These structures are employed in Surface-Enhanced Raman Scattering (SERS) imaging, which is pivotal in the study of cellular processes and diagnostics .

Biomedical Research: Fullerene Amino Acid Derivatives

The compound’s derivatives are synthesized with fullerenes to create water-soluble forms with unique physicochemical and biological properties. These derivatives are promising for developing various drugs in medicine and veterinary science, including applications in photodynamic antitumor therapy and targeted drug delivery systems .

Chromatography: Stationary Phase Development

Derivatives of N-(E)-Caffeoyl-L-glutamic acid are used to modify silica surfaces for unique applications in liquid chromatography. This includes the development of stationary phases that can separate a wide range of analytes, potentially reducing column purchasing costs and improving analytical efficiency .

Biotechnology: Production of Unnatural Amino Acids

In biotechnology, the compound is used for the highly enantioselective production of N-substituted aspartic acid derivatives. These derivatives are crucial for creating structurally diverse molecules with potential applications in various industries .

Interdisciplinary Research: Bridging Research Fields

While not a direct application of the compound itself, the concept of affinity between research fields is relevant when considering the interdisciplinary nature of research involving N-(E)-Caffeoyl-L-glutamic acid. Its diverse applications across different fields exemplify the importance of interdisciplinary research in advancing scientific knowledge .

Research Field Transition: Strategies and Training

Again, while not a direct application, the strategies for excelling in interdisciplinary training and research are pertinent to the study of N-(E)-Caffeoyl-L-glutamic acid. Researchers working with this compound may often find themselves at the intersection of multiple disciplines, necessitating a broad skill set and understanding .

Propriétés

IUPAC Name |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCRWIWEDONYKC-MAHOQKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345640 | |

| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

CAS RN |

860295-23-4 | |

| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3',4'-DIHYDROXY-(E)-CINNAMOYL)-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4KY6D28SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of N-(E)-Caffeoyl-L-glutamic acid against Helicobacter pylori?

A1: Research indicates that N-(E)-Caffeoyl-L-glutamic acid acts by inhibiting the adhesion of Helicobacter pylori to human gastric cells. [] This antiadhesive effect stems from its interaction with the bacterial adhesin BabA, a protein crucial for H. pylori attachment to the stomach lining. [] Notably, this interaction does not appear to trigger downstream signaling pathways that might lead to the upregulation of other virulence factors in H. pylori. []

Q2: What structural features of N-phenylpropenoyl-L-amino acids are important for their antiadhesive activity against Helicobacter pylori?

A2: Studies examining a series of N-phenylpropenoyl-L-amino acids revealed a structure-activity relationship for their antiadhesive properties. [] The presence of a dihydroxylated aromatic ring is crucial for activity, while methoxylation appears to reduce it. [] Furthermore, a polar amino acid moiety is also necessary for effective inhibition. [] This suggests that both the aromatic ring and the amino acid portion of these compounds play a role in their interaction with the bacterial adhesin.

Q3: Beyond Helicobacter pylori, are there other potential applications for N-(E)-Caffeoyl-L-glutamic acid based on its structure and reported activity?

A3: While the research primarily focuses on the antiadhesive properties of N-(E)-Caffeoyl-L-glutamic acid against H. pylori, its structural features and observed activity suggest potential for broader applications. [] For instance, the compound's ability to interact with specific proteins like BabA hints at possible use in targeting other protein-protein interactions relevant to disease. Further research is needed to explore these possibilities and determine its efficacy in other contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)